molecular formula C40H52Br2N4Ni B13904476 1-N,2-N-dibenzylcyclohexane-1,2-diamine;nickel(2+);dibromide

1-N,2-N-dibenzylcyclohexane-1,2-diamine;nickel(2+);dibromide

Cat. No.: B13904476
M. Wt: 807.4 g/mol
InChI Key: CENTUDXPINUWKT-UHFFFAOYSA-L
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Description

Nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide is a complex compound that features nickel in its +2 oxidation state This compound is characterized by the presence of two chiral diamine ligands, each with a cyclohexane backbone and dibenzyl substituents The dibromide counterions balance the charge of the nickelous center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide typically involves the reaction of nickel(II) bromide with the chiral diamine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the nickel center. The ligands are dissolved in a suitable solvent, such as ethanol or methanol, and then added to a solution of nickel(II) bromide. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete complexation. The resulting product is then isolated by filtration and recrystallized from an appropriate solvent to obtain pure crystals.

Industrial Production Methods

On an industrial scale, the production of this compound would follow similar principles but with optimizations for large-scale synthesis. This might include the use of continuous flow reactors to ensure efficient mixing and reaction kinetics, as well as automated systems for purification and crystallization to maintain high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide can undergo various types of chemical reactions, including:

    Oxidation: The nickel center can be oxidized to a higher oxidation state under strong oxidizing conditions.

    Reduction: The compound can be reduced to nickel(0) or nickel(I) species using suitable reducing agents.

    Substitution: Ligand exchange reactions can occur, where the chiral diamine ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nickel(III) complexes, while reduction could produce nickel(0) species. Ligand exchange reactions would result in new nickel complexes with different ligands.

Scientific Research Applications

Nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide has several scientific research applications:

    Catalysis: It can be used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or magnetic properties.

    Biological Studies: Its chiral nature allows for studies on enantioselective interactions with biological molecules.

    Medicinal Chemistry:

Mechanism of Action

The mechanism by which nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide exerts its effects depends on the specific application. In catalysis, the nickel center can facilitate various chemical transformations by coordinating to substrates and lowering the activation energy of the reaction. The chiral ligands can induce enantioselectivity in these reactions. In biological systems, the compound can interact with proteins or nucleic acids, potentially inhibiting or modifying their function through coordination to specific sites.

Comparison with Similar Compounds

Similar Compounds

    Nickel(II) acetylacetonate: Another nickel(II) complex with different ligands.

    Nickel(II) chloride: A simpler nickel(II) salt without chiral ligands.

    Nickel(II) ethylenediamine complexes: Similar in having diamine ligands but with different substituents.

Uniqueness

Nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide is unique due to its chiral diamine ligands, which impart enantioselectivity in reactions. This makes it particularly valuable in asymmetric synthesis and other applications where chirality is important.

Properties

Molecular Formula

C40H52Br2N4Ni

Molecular Weight

807.4 g/mol

IUPAC Name

1-N,2-N-dibenzylcyclohexane-1,2-diamine;nickel(2+);dibromide

InChI

InChI=1S/2C20H26N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-22H,7-8,13-16H2;2*1H;/q;;;;+2/p-2

InChI Key

CENTUDXPINUWKT-UHFFFAOYSA-L

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.[Ni+2].[Br-].[Br-]

Origin of Product

United States

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